molecular formula C10H19NO5 B11873416 methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No.: B11873416
M. Wt: 233.26 g/mol
InChI Key: ZZDVXWXHEXVLNH-SSDOTTSWSA-N
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Description

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of ®-3-amino-4-hydroxybutanoic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TFA in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate.

    Reduction: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanol.

    Substitution: ®-3-amino-4-hydroxybutanoic acid.

Scientific Research Applications

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of drugs and therapeutic agents.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is primarily related to its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-amino-4-hydroxybutanoate: Lacks the Boc protection, making it more reactive but less stable.

    Methyl ®-3-((benzyloxycarbonyl)amino)-4-hydroxybutanoate: Features a different protecting group (benzyloxycarbonyl), which can be removed under different conditions.

Uniqueness

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to the presence of the Boc group, which offers a balance between stability and reactivity. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Biological Activity

Methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, commonly referred to as Boc-protected amino acid derivative, is a compound that plays a significant role in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, synthesis, and potential applications based on available research and data.

  • Molecular Formula: C10_{10}H19_{19}NO5_5
  • Molecular Weight: 233.26 g/mol
  • CAS Number: 113525-98-7

The compound features a tert-butoxycarbonyl (Boc) protecting group that is crucial for the selective protection of amino groups during synthesis processes. This property allows for the synthesis of complex molecules without unwanted side reactions.

The mechanism of action primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, facilitating selective reactions that are essential in the synthesis of biologically active peptides .

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The presence of hydroxy and amino groups suggests potential interactions with biological targets, including enzymes and receptors. Such compounds may serve as precursors in the synthesis of bioactive peptides or pharmaceuticals, contributing to their therapeutic potential.

Potential Applications

  • Peptide Synthesis: The compound is primarily used in peptide synthesis and other complex organic transformations due to its stability and ease of deprotection under mild conditions.
  • Drug Development: Similar compounds have been investigated for their roles in drug development, particularly as intermediates in the synthesis of biologically active molecules .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 3-((tert-butoxycarbonyl)amino)propanoateC10_{10}H19_{19}NO5_5Used in peptide synthesis
Methyl 3-((tert-butoxycarbonyl)amino)-4-oxopentanoateC10_{10}H19_{19}NO5_5Potential drug precursor

This compound is unique due to its specific structure, which includes both a Boc-protected amino group and a hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .

Case Studies and Research Findings

  • Peptide Chemistry : Research indicates that compounds with Boc-protected amino acids are integral in synthesizing peptides that exhibit biological activity against various diseases. For instance, studies have shown that derivatives of such compounds can enhance the efficacy of peptide-based therapeutics .
  • Antimicrobial Properties : Some studies have explored the antimicrobial properties of similar Boc-protected compounds, suggesting their potential use in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Cancer Research : Investigations into the application of these compounds in cancer therapy have shown promising results, particularly in designing targeted drug delivery systems that utilize peptide conjugates derived from Boc-protected amino acids .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

methyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1

InChI Key

ZZDVXWXHEXVLNH-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CO

Origin of Product

United States

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